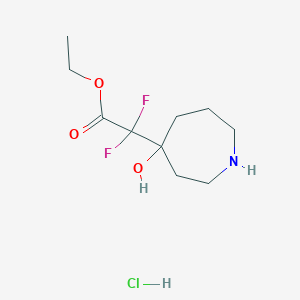
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride, also known as Difluoroethornithine (DFMO), is a chemical compound that has been widely used in scientific research. DFMO is a potent inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a key role in the biosynthesis of polyamines. Polyamines are essential for cell growth, proliferation, and differentiation, and their dysregulation has been implicated in various diseases, including cancer, inflammation, and neurodegeneration.
Scientific Research Applications
Cancer Research
There is evidence that similar compounds have been used in cancer research. For example, a study found that a novel coumarin derivative, ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl) acetate (C2F), was able to inhibit proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It also induced cell cycle arrest and apoptosis in vitro, and prevented tumor growth in vivo .
Targeting EGFR/PI3K/AKT/mTOR Signaling Pathway
The same study also found that the estimated glomerular filtration rate and its downstream pathway (PI3K/AKT/mTOR) were critical for the anti-NSCLC activity of C2F . This suggests that Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride could potentially be used to target this signaling pathway in cancer cells.
Inhibiting Tumor Growth in Xenograft Models
In vivo studies have shown that similar compounds can inhibit tumor growth in xenograft models . This suggests that Ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate hydrochloride could potentially be used in preclinical studies to evaluate its anti-tumor efficacy.
properties
IUPAC Name |
ethyl 2,2-difluoro-2-(4-hydroxyazepan-4-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3.ClH/c1-2-16-8(14)10(11,12)9(15)4-3-6-13-7-5-9;/h13,15H,2-7H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAKQDGTMSXGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CCCNCC1)O)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(benzo[d][1,3]dioxol-5-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide](/img/structure/B2366236.png)

![3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2366241.png)
![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2366244.png)
![(NE)-N-(imidazo[1,2-a]pyridin-2-ylmethylidene)hydroxylamine](/img/structure/B2366245.png)



